2-[(3-Chloropropyl)sulfanyl]acetonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3-chloropropylsulfanyl)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClNS/c6-2-1-4-8-5-3-7/h1-2,4-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDOTXYMVDPQFNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSCC#N)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformative Chemistry of 2 3 Chloropropyl Sulfanyl Acetonitrile
Reactions Involving the Nitrile Moiety
The nitrile functional group (C≡N) is a versatile precursor in organic synthesis, known for its participation in carbon-carbon bond formation, construction of heterocyclic systems, and conversion into other functional groups via nucleophilic attack.
Cyanomethylation and Related C-C Bond Forming Reactions
Cyanomethylation, the addition of a ⁻CH₂CN group to a molecule, is a valuable method for extending carbon chains. Typically, this involves the deprotonation of an acetonitrile (B52724) derivative at the α-carbon, followed by reaction with an electrophile. While numerous studies detail the cyanomethylation of various substrates using acetonitrile or its activated forms, no specific literature could be found that utilizes 2-[(3-Chloropropyl)sulfanyl]acetonitrile as the cyanomethylating agent or as a substrate in related C-C bond-forming reactions.
Cycloaddition Reactions for Heterocyclic Scaffolds
The carbon-nitrogen triple bond of the nitrile group can act as a dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles such as azides or nitrile oxides. This class of reactions is a powerful tool for the synthesis of five-membered heterocycles like tetrazoles or oxadiazoles. Despite the established utility of this synthetic route, a search of the chemical literature yielded no specific examples of this compound participating in cycloaddition reactions to form heterocyclic scaffolds.
Nucleophilic Attack and Subsequent Derivatizations
The electrophilic carbon atom of the nitrile group is susceptible to attack by various nucleophiles. This reactivity is fundamental to converting nitriles into other functional groups. Common transformations include:
Hydrolysis: Conversion to amides and subsequently to carboxylic acids under acidic or basic conditions.
Reduction: Transformation into primary amines using reducing agents like lithium aluminum hydride (LiAlH₄).
Addition of Organometallics: Reaction with Grignard or organolithium reagents to produce ketones after hydrolysis of the intermediate imine.
Despite the well-documented nature of these reactions for a wide array of nitriles, specific experimental conditions, yields, or detailed findings for the nucleophilic derivatization of this compound are not reported in published research.
Transformations of the Chloropropyl Chain
The chloropropyl group provides a reactive site for both intramolecular and intermolecular reactions, primarily through the electrophilicity of the carbon atom bonded to the chlorine.
Intramolecular Cyclization Reactions Leading to Cyclic Sulfides or Carboxylic Derivatives
The presence of a nucleophilic sulfur atom and an electrophilic chloropropyl chain within the same molecule suggests the potential for intramolecular cyclization. Such a reaction could lead to the formation of a cyclic sulfide (B99878), specifically a tetrahydrothiophene ring system. This type of cyclization is a common strategy in heterocyclic synthesis. Furthermore, if the nitrile group were to be hydrolyzed to a carboxylic acid, subsequent intramolecular esterification or amidation involving the chloropropyl chain could be envisioned. However, no studies documenting the successful intramolecular cyclization of this compound have been found.
Intermolecular Nucleophilic Substitution Reactions
The primary alkyl chloride in the 3-chloropropyl chain is an excellent substrate for Sₙ2 reactions. It would be expected to react with a wide variety of nucleophiles (e.g., amines, alkoxides, thiolates, cyanide) to displace the chloride ion and form a new carbon-nucleophile bond. This is one of the most fundamental transformations in organic chemistry. Nevertheless, a review of the literature did not uncover any specific examples or data tables detailing intermolecular nucleophilic substitution reactions performed on this compound.
Elimination Reactions and Formation of Unsaturated Systems
The presence of a chlorine atom on the propyl chain of this compound introduces a reactive site susceptible to elimination reactions, particularly under basic conditions. This reaction pathway typically involves the removal of a proton from the carbon adjacent to the sulfanyl group (α-carbon) or the carbon adjacent to the chlorine atom (β-carbon to the leaving group), and the subsequent expulsion of the chloride ion.
Treatment of this compound with a suitable base can induce a dehydrohalogenation reaction, leading to the formation of an unsaturated system. The most probable product of such an elimination is the corresponding allyl thioether, 2-(allylsulfanyl)acetonitrile . This reaction is believed to proceed primarily through an E2 (bimolecular elimination) mechanism, where the base abstracts a proton, and the leaving group (chloride) departs in a single, concerted step. msu.edulibretexts.org
The regioselectivity of the elimination is a key consideration. According to Zaitsev's rule, base-induced elimination reactions generally favor the formation of the more stable, more highly substituted alkene. libretexts.orglibretexts.org In the case of this compound, elimination would lead to the formation of 2-(prop-2-en-1-ylsulfanyl)acetonitrile as the major product. The alternative product, 2-(prop-1-en-1-ylsulfanyl)acetonitrile, is less likely to be formed in significant amounts.
The choice of base and reaction conditions can influence the rate and outcome of the elimination. Strong, non-nucleophilic bases are often employed to favor elimination over substitution reactions.
| Reactant | Conditions | Major Product | Reaction Type |
| This compound | Strong Base (e.g., KOH, NaOEt) | 2-(Allylsulfanyl)acetonitrile | E2 Elimination |
The synthesis of allylic thioethers is a significant transformation in organic chemistry, and elimination reactions of β-haloalkyl sulfides represent a direct route to these valuable compounds. nih.govorganic-chemistry.orgresearchgate.net
Reactivity of the Sulfanyl Group
The sulfanyl group in this compound is a focal point of its reactivity, capable of undergoing a variety of transformations, including oxidation, rearrangement, and coordination with metals.
Oxidation to Sulfoxides and Sulfones
The sulfur atom in the sulfanyl group exists in a low oxidation state and can be readily oxidized to form the corresponding sulfoxide (B87167) and sulfone. This transformation is a fundamental reaction of thioethers and significantly modifies the chemical properties of the molecule.
The oxidation is typically achieved using a range of oxidizing agents. Controlled oxidation, often with one equivalent of an oxidant such as hydrogen peroxide or a peroxy acid (e.g., m-chloroperbenzoic acid, m-CPBA), at low temperatures, will selectively yield the sulfoxide, 2-[(3-chloropropyl)sulfinyl]acetonitrile . Over-oxidation is a common challenge, and careful control of stoichiometry and reaction conditions is necessary to maximize the yield of the sulfoxide.
Further oxidation of the sulfoxide, or the use of stronger oxidizing agents or an excess of the oxidant, will lead to the formation of the sulfone, 2-[(3-chloropropyl)sulfonyl]acetonitrile . organic-chemistry.org In this species, the sulfur atom is in its highest accessible oxidation state. The conversion of sulfides to sulfones can be achieved with reagents like potassium permanganate or by using an excess of hydrogen peroxide.
The following table summarizes common oxidation conditions:
| Starting Material | Oxidizing Agent | Typical Product |
| This compound | H₂O₂ (1 equiv), m-CPBA (1 equiv) | 2-[(3-Chloropropyl)sulfinyl]acetonitrile (Sulfoxide) |
| This compound | H₂O₂ (excess), KMnO₄ | 2-[(3-Chloropropyl)sulfonyl]acetonitrile (Sulfone) |
| 2-[(3-Chloropropyl)sulfinyl]acetonitrile | H₂O₂, m-CPBA, KMnO₄ | 2-[(3-Chloropropyl)sulfonyl]acetonitrile (Sulfone) |
Participation in Rearrangement and Contraction Reactions
Following the oxidation of the sulfanyl group to a sulfoxide, the resulting 2-[(3-chloropropyl)sulfinyl]acetonitrile can participate in rearrangement reactions, most notably the Pummerer rearrangement. wikipedia.orgorganicreactions.org This reaction typically occurs when a sulfoxide with an α-hydrogen is treated with an activating agent, such as acetic anhydride. The reaction transforms the sulfoxide into an α-acyloxy thioether. wikipedia.org
For 2-[(3-chloropropyl)sulfinyl]acetonitrile, the Pummerer rearrangement would involve the acylation of the sulfoxide oxygen, followed by elimination to form a thionium ion intermediate. wikipedia.orgsemanticscholar.org Subsequent attack by the acetate nucleophile at the α-carbon would yield an α-acetoxy thioether. This reaction provides a pathway to functionalize the carbon adjacent to the sulfur atom.
While ring-contraction reactions are not directly evident from the structure of this compound itself, its derivatives could potentially undergo such transformations. For instance, cyclization followed by a rearrangement could lead to ring-contracted products, although specific examples for this compound are not widely reported.
Coordination Chemistry with Metal Centers
Both the sulfanyl and the nitrile functionalities of this compound possess lone pairs of electrons, enabling them to act as ligands in coordination complexes with metal centers.
The nitrile group, in particular, is a well-known ligand in coordination chemistry. The lone pair on the nitrogen atom can be donated to a vacant orbital of a metal ion, forming a coordinate covalent bond. Nitrile ligands are classified as L-type ligands, meaning they are neutral Lewis bases. semanticscholar.org The coordination typically occurs in a linear fashion through the nitrogen atom. Acetonitrile is a very common nitrile ligand, and the nitrile group in this compound is expected to exhibit similar coordinating behavior.
The sulfanyl group can also coordinate to metal ions. Sulfur is a soft donor atom and will preferentially coordinate with soft metal ions, according to Hard-Soft Acid-Base (HSAB) theory. This coordination can lead to the formation of various metallo-organic structures. The presence of two potential donor sites (sulfur and nitrogen) means that this compound could potentially act as a chelating ligand, although this would depend on the geometric constraints of the resulting chelate ring.
Investigation of Reaction Mechanisms and Intermediates
The study of reaction mechanisms and the identification of transient intermediates are crucial for understanding and optimizing the chemical transformations of this compound.
For the elimination reaction to form 2-(allylsulfanyl)acetonitrile, the E2 mechanism is the most plausible pathway. This mechanism involves a single transition state where the base is abstracting the β-proton, the C-H and C-Cl bonds are breaking, and the C=C double bond is forming simultaneously. The rate of this reaction is dependent on the concentration of both the substrate and the base.
The oxidation of the sulfanyl group proceeds through a nucleophilic attack of the sulfur atom on the electrophilic oxygen of the oxidizing agent. In the case of oxidation with hydrogen peroxide, the reaction is often catalyzed by acids. The mechanism involves the formation of a hydroperoxysulfonium ion intermediate, which then undergoes a proton transfer and elimination of water to yield the sulfoxide. Further oxidation to the sulfone proceeds through a similar pathway, starting from the sulfoxide.
The Pummerer rearrangement involves several key intermediates. The reaction is initiated by the acylation of the sulfoxide oxygen by acetic anhydride, forming an acyloxysulfonium ion. A base, such as the acetate ion generated in the first step, then abstracts an α-proton to form a sulfur ylide. This ylide undergoes a msu.edumsu.edu-sigmatropic-like rearrangement, or more accurately, an elimination to form a highly reactive thionium ion intermediate. wikipedia.orgmanchester.ac.uk This electrophilic species is then trapped by a nucleophile (acetate) to give the final α-acyloxy thioether product.
In coordination chemistry , the formation of a metal complex involves the donation of the lone pair of electrons from the nitrogen of the nitrile group (or the sulfur of the sulfanyl group) to an empty orbital of the metal center, forming a coordinate bond. The stability and structure of the resulting complex are governed by factors such as the nature of the metal ion, the solvent, and the presence of other ligands.
Spectroscopic and Advanced Structural Elucidation of 2 3 Chloropropyl Sulfanyl Acetonitrile and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive analytical technique that provides detailed information about the structure of a molecule at the atomic level. By probing the magnetic properties of atomic nuclei, NMR allows for the determination of the connectivity and chemical environment of atoms within a molecule.
High-Resolution 1H NMR Spectroscopy
High-resolution 1H NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules by providing information about the number of different types of protons, their chemical environment, and their proximity to other protons. For 2-[(3-Chloropropyl)sulfanyl]acetonitrile, the 1H NMR spectrum is expected to exhibit distinct signals corresponding to the different proton environments in the molecule.
The methylene (B1212753) protons adjacent to the nitrile group (-S-CH2-CN) are expected to appear as a singlet, shifted downfield due to the electron-withdrawing effects of both the sulfur atom and the nitrile group. The methylene protons of the chloropropyl chain will present as two distinct triplets and a quintet (or multiplet). The protons on the carbon adjacent to the sulfur atom (-S-CH2-) will appear as a triplet. The protons on the carbon bearing the chlorine atom (-CH2-Cl) will also be a triplet, significantly downfield due to the high electronegativity of chlorine. The central methylene group of the propyl chain (-CH2-) is expected to be a quintet, resulting from coupling to the two adjacent methylene groups.
Predicted 1H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| -S-CH ₂-CN | 3.3 - 3.5 | Singlet (s) | N/A |
| -S-CH ₂-CH₂- | 2.8 - 3.0 | Triplet (t) | ~7 |
| -CH₂-CH ₂-CH₂- | 2.0 - 2.2 | Quintet (quint) | ~7 |
| -CH ₂-Cl | 3.6 - 3.8 | Triplet (t) | ~7 |
Carbon-13 (13C) NMR Spectroscopy
Carbon-13 (13C) NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in a molecule gives a distinct signal, allowing for the determination of the number of different carbon environments.
For this compound, five distinct signals are expected in the 13C NMR spectrum. The nitrile carbon (-C N) will appear at the downfield end of the spectrum. The carbon of the methylene group attached to the sulfur and nitrile (-S-C H₂-CN) will be in the aliphatic region. The three carbons of the chloropropyl chain will each give a unique signal, with the carbon bonded to chlorine (-C H₂-Cl) being the most deshielded of the three due to the electronegativity of the chlorine atom.
Predicted 13C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| -S-CH₂-C N | 115 - 120 |
| -S-C H₂-CN | 25 - 30 |
| -S-C H₂-CH₂- | 30 - 35 |
| -CH₂-C H₂-CH₂- | 30 - 35 |
| -C H₂-Cl | 40 - 45 |
Advanced Two-Dimensional NMR Techniques (e.g., HSQC, HMBC, NOESY, COSY)
Two-dimensional (2D) NMR techniques are instrumental in confirming the structural assignments made from 1D NMR data by revealing correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would be expected to show a cross-peak between the triplet at ~2.9 ppm and the quintet at ~2.1 ppm, and another cross-peak between the quintet at ~2.1 ppm and the triplet at ~3.7 ppm, confirming the connectivity of the propyl chain.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum would show cross-peaks connecting each proton signal to its directly attached carbon signal, confirming the assignments in both the 1H and 13C spectra.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two or three bonds). Key HMBC correlations would be expected between the protons of the -S-CH2-CN group and the nitrile carbon, as well as the carbon of the adjacent methylene group in the propyl chain.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, regardless of their bonding. For a flexible molecule like this compound, NOESY could provide information about the preferred conformations in solution.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and for deducing its structure through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, which can be used to determine its elemental composition. For this compound (C₅H₈ClNS), the expected exact mass can be calculated based on the most abundant isotopes of its constituent elements. This precise mass measurement is a key piece of data for confirming the molecular formula of a newly synthesized compound.
Predicted HRMS Data for this compound
| Molecular Formula | Calculated Exact Mass [M+H]⁺ |
| C₅H₉ClNS⁺ | 150.0193 |
The presence of chlorine would also result in a characteristic isotopic pattern, with a peak for the ³⁷Cl isotope at [M+2+H]⁺ with an intensity of approximately one-third of the [M+H]⁺ peak.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion and the analysis of the resulting fragment ions. The fragmentation pattern provides valuable information about the structure of the molecule. For this compound, fragmentation is likely to occur at the weaker bonds and lead to the formation of stable ions.
Key predicted fragmentation pathways include:
Loss of the chloropropyl group: Cleavage of the C-S bond could result in the loss of a chloropropyl radical, leading to a fragment corresponding to [CH₂CN-S]⁺.
Cleavage of the propyl chain: Fragmentation within the propyl chain could lead to the loss of smaller neutral molecules like ethylene (B1197577) or chloromethane.
Alpha-cleavage: Cleavage of the bond alpha to the sulfur atom is a common fragmentation pathway for thioethers.
Predicted MS/MS Fragmentation Data for this compound
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Corresponding Neutral Loss |
| 150.0 | 74.0 | C₃H₆Cl |
| 150.0 | 114.0 | HCl |
| 150.0 | 41.0 | C₃H₇ClS |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present within a molecule. By measuring the absorption of infrared radiation at various frequencies, a spectrum is produced that reveals the characteristic vibrational modes of the molecule's covalent bonds. For this compound, the IR spectrum is expected to exhibit distinct absorption bands corresponding to its primary functional groups: a nitrile, a thioether, an alkyl halide, and alkane C-H bonds.
The most definitive absorption would be that of the nitrile group (C≡N). The carbon-nitrogen triple bond stretch is a strong and sharp peak that appears in a relatively uncongested region of the spectrum, typically between 2260 and 2240 cm⁻¹. utdallas.edulibretexts.orgmasterorganicchemistry.com This distinct signal is a clear indicator of the presence of the nitrile functionality.
The aliphatic C-H bonds of the propyl and acetonitrile (B52724) methylene groups will produce strong stretching absorptions in the 3000-2850 cm⁻¹ region. vscht.czlibretexts.org Additionally, C-H bending vibrations can be observed in the fingerprint region, typically around 1470-1450 cm⁻¹. libretexts.orgvscht.cz
Identification of the thioether (C-S) and alkyl chloride (C-Cl) linkages relies on absorptions within the complex fingerprint region of the spectrum (below 1500 cm⁻¹). The C-S stretching vibration is typically weak and appears in the range of 700-600 cm⁻¹. The C-Cl stretch gives rise to a medium to strong absorption in the 850-550 cm⁻¹ range. libretexts.org While these signals can be overlapped by other vibrations, their presence is crucial for confirming the complete molecular structure.
Table 1: Expected Infrared Absorption Frequencies for this compound
| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Intensity |
| Nitrile | C≡N stretch | 2260 - 2240 | Strong, Sharp |
| Alkane | C-H stretch | 3000 - 2850 | Strong |
| Alkane | C-H bend | 1470 - 1450 | Medium |
| Alkyl Halide | C-Cl stretch | 850 - 550 | Medium to Strong |
| Thioether | C-S stretch | 700 - 600 | Weak to Medium |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the molecule's structure and properties.
As of this writing, a specific crystal structure for this compound has not been reported in publicly accessible crystallographic databases. However, the application of single-crystal X-ray diffraction would provide invaluable structural data. A suitable crystal of the compound would be irradiated with X-rays, and the resulting diffraction pattern would be analyzed to generate an electron density map, from which the atomic positions can be determined.
The expected findings from such an analysis would include:
Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal lattice.
Space Group: The symmetry operations that define the crystal structure.
Bond Lengths and Angles: Precise measurements for all bonds, such as the C-S, S-C, C-Cl, and C≡N bonds. The geometry around the sp-hybridized nitrile carbon is expected to be linear. wikipedia.org
Conformational Analysis: The torsion angles within the chloropropyl chain, revealing its preferred conformation in the solid state.
Intermolecular Interactions: Identification of any significant non-covalent interactions, such as dipole-dipole interactions or weak hydrogen bonds, which govern the crystal packing.
This detailed structural information is crucial for computational modeling, understanding structure-activity relationships, and confirming the compound's connectivity.
Hyphenated Chromatographic-Spectroscopic Techniques for Impurity and Purity Profiling
To ensure the quality and purity of this compound, hyphenated techniques that couple the separation power of chromatography with the identification capabilities of spectroscopy are essential. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the primary methods used for this purpose.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is exceptionally well-suited for the analysis of volatile and thermally stable compounds. nih.govmdpi.com It is an ideal technique for identifying potential impurities in this compound that may arise during its synthesis. A sample is vaporized and separated based on its boiling point and affinity for the GC column. As each component elutes, it enters the mass spectrometer, which fragments the molecules and provides a unique mass spectrum, acting as a molecular fingerprint for identification.
Potential impurities that could be detected by GC-MS include unreacted starting materials or volatile byproducts. The high sensitivity of modern GC-MS systems allows for the detection and quantification of these impurities even at trace levels. researchgate.netnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS)
For impurities that are less volatile, thermally labile, or of higher molecular weight, LC-MS is the preferred analytical method. nih.govmdpi.com In this technique, the sample is separated in the liquid phase before being introduced into the mass spectrometer. LC-MS is highly effective for analyzing a wide range of organosulfur compounds. nih.gov
The combination of these techniques provides a comprehensive purity profile of this compound. By identifying and quantifying impurities, these methods are critical for process optimization in the synthesis of the compound and for quality control of the final product.
Table 2: Potential Impurities and Analytical Methods
| Potential Impurity | Chemical Formula | Likely Analytical Method |
| 3-Chloro-1-propanethiol | C₃H₇ClS | GC-MS |
| Chloroacetonitrile | C₂H₂ClN | GC-MS |
| 1,3-Dichloropropane | C₃H₆Cl₂ | GC-MS |
| Bis(3-chloropropyl) sulfide (B99878) | C₆H₁₂Cl₂S | GC-MS, LC-MS |
Theoretical and Computational Chemistry Studies on 2 3 Chloropropyl Sulfanyl Acetonitrile
Quantum Chemical Calculations (e.g., Density Functional Theory)
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost, making it an ideal method for studying medium-sized organic molecules like 2-[(3-Chloropropyl)sulfanyl]acetonitrile. DFT calculations can map the electron density to determine the energy and properties of the molecule, providing a wealth of information about its structure and reactivity.
An analysis of the electronic structure can reveal the distribution of electrons within the molecule, highlighting regions of high or low electron density. This is crucial for understanding its reactivity. Molecular Orbital (MO) theory, particularly the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental. The HOMO represents the region from which an electron is most likely to be donated (nucleophilic character), while the LUMO indicates the region most likely to accept an electron (electrophilic character).
For this compound, the HOMO is expected to be localized around the sulfur atom of the thioether group, due to the presence of lone pairs of electrons. The LUMO, conversely, would likely be associated with the antibonding orbitals of the nitrile (C≡N) group and the carbon-chlorine (C-Cl) bond. The energy gap between the HOMO and LUMO is a critical parameter, as a smaller gap generally implies higher reactivity.
Illustrative Data Table: Predicted Frontier Molecular Orbital Properties
| Molecular Orbital | Predicted Localization | Energy (Arbitrary Units) | Implication for Reactivity |
|---|---|---|---|
| HOMO | Sulfur atom (thioether) | -6.5 eV | Site of oxidation, nucleophilic attack |
| LUMO | C-Cl and C≡N antibonding orbitals | -0.8 eV | Site of nucleophilic attack, reduction |
| HOMO-LUMO Gap | - | 5.7 eV | Indicator of chemical stability |
Note: The energy values are hypothetical and serve to illustrate the type of data generated from DFT calculations.
The flexibility of the propyl chain in this compound allows for multiple conformations. Computational methods can be used to perform a systematic search for different spatial arrangements of the atoms (conformers) and calculate their relative energies. By identifying the lowest energy conformer, the most stable and thus most populated structure at equilibrium can be determined. This analysis is vital as the molecular conformation can significantly influence both its physical properties and its reactivity. The presence of electronegative chlorine and nitrogen atoms suggests that intramolecular interactions could play a significant role in stabilizing certain conformers.
Quantum chemical calculations can predict various spectroscopic parameters, which can be invaluable for identifying and characterizing the molecule.
NMR Spectroscopy: Chemical shifts (¹H and ¹³C) and coupling constants can be calculated and compared with experimental data to confirm the molecular structure.
Infrared (IR) Spectroscopy: Vibrational frequencies can be computed to predict the positions of absorption bands in the IR spectrum. The characteristic stretching frequencies for the C≡N and C-Cl bonds would be of particular interest.
UV-Vis Spectroscopy: Electronic excitation energies can be calculated to predict the wavelengths of maximum absorption in the UV-Vis spectrum, providing information about the electronic transitions within the molecule.
Illustrative Data Table: Predicted Spectroscopic Data
| Spectroscopic Technique | Parameter | Predicted Value | Functional Group |
|---|---|---|---|
| IR Spectroscopy | Vibrational Frequency | ~2250 cm⁻¹ | Nitrile (C≡N stretch) |
| IR Spectroscopy | Vibrational Frequency | ~700 cm⁻¹ | C-Cl stretch |
| ¹³C NMR | Chemical Shift | ~118 ppm | Nitrile Carbon |
| ¹³C NMR | Chemical Shift | ~45 ppm | Carbon bonded to Chlorine |
Note: These values are typical for the respective functional groups and represent the type of data that would be generated.
Reaction Pathway Analysis and Transition State Modeling
Computational chemistry allows for the exploration of potential reaction mechanisms. For this compound, several reactions could be modeled, such as nucleophilic substitution at the carbon bearing the chlorine atom or reactions involving the nitrile group. By modeling the reaction pathway, the structures of transition states—the highest energy points along the reaction coordinate—can be identified. The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate. Such studies could predict, for example, whether an intramolecular cyclization reaction to form a sulfur-containing ring is feasible.
Computational Studies on Reactivity and Selectivity
The presence of multiple reactive sites in this compound makes the study of its reactivity and selectivity particularly interesting. Computational methods can be used to predict which site is most likely to react under specific conditions. For instance, by calculating electrostatic potential maps, regions of the molecule that are electron-rich (and thus susceptible to electrophilic attack) or electron-poor (susceptible to nucleophilic attack) can be visualized. Reactivity indices, derived from DFT, can provide a quantitative measure of the susceptibility of different atoms in the molecule to attack. This would be crucial in predicting the outcome of reactions with various reagents.
Molecular Docking and Interaction Studies for Potential Applications
In the context of medicinal chemistry or materials science, computational docking studies could be employed to investigate how this compound might interact with a biological target, such as an enzyme's active site, or a material surface. These studies predict the preferred orientation of the molecule when it binds to a receptor and estimate the strength of the interaction. The nitrile group, for example, can act as a hydrogen bond acceptor, a feature often exploited in drug design. sigmaaldrich.com Similarly, the thioether and chloroalkane groups can engage in various non-covalent interactions. Such studies could guide the development of this molecule for specific applications.
Applications of 2 3 Chloropropyl Sulfanyl Acetonitrile in Complex Organic Synthesis
Role as a Key Intermediate in Heterocyclic Chemistry
While the structure of 2-[(3-Chloropropyl)sulfanyl]acetonitrile suggests its potential as a precursor for various heterocycles, specific literature detailing its application in the synthesis of the following classes of compounds is limited.
Synthesis of Nitrogen-Containing Heterocycles (e.g., Imidazolines, Pyrrolidines)
No specific research articles were identified that describe the use of this compound in the synthesis of imidazolines or pyrrolidines.
Construction of Sulfur-Containing Heterocycles (e.g., Thiazines)
There is no direct evidence in the reviewed literature of this compound being used for the construction of thiazine rings.
Preparation of Fused Ring Systems (e.g., Indolizidines, Dihydrofurans)
Specific examples of the application of this compound in the synthesis of indolizidines or dihydrofurans are not available in the current scientific literature.
Precursor for Active Pharmaceutical Ingredient (API) Synthesis and Analogs
The potential of this compound as a precursor for API synthesis can be inferred from the general importance of nitrile-containing and sulfur-containing scaffolds in medicinal chemistry. However, no specific examples of its incorporation into known APIs or their analogs have been documented in the available literature.
Utility in Agrochemical and Specialty Chemical Production
Similarly, while the structural motifs present in this compound are found in some agrochemicals and specialty chemicals, there is no specific information available detailing its use in the production of these materials.
Application in Polymer Chemistry and Material Science for Functional Polymer Synthesis
The bifunctional nature of this compound suggests its potential as a monomer or a modifying agent in polymer chemistry for the synthesis of functional polymers. The chloropropyl group could, in principle, be used for polymerization or for grafting onto existing polymer chains, while the nitrile group could be modified to introduce specific functionalities. However, there are no published studies detailing such applications.
Q & A
Q. Methodological
- Solvent substitution : Replace methanol with ethyl acetate or cyclopentyl methyl ether (CPME) for lower toxicity.
- Catalytic methods : Use phase-transfer catalysts to reduce reagent waste.
- Waste minimization : Recycle solvents and employ column chromatography with reusable silica gel. Guidelines from emphasize reducing hazardous byproducts .
How is this compound utilized in pharmaceutical target studies?
Application
While direct data is limited, molecular docking studies (e.g., AutoDock Vina) predict binding affinities for bioactivity screening. Purity verification via HPLC (e.g., using acetonitrile-based mobile phases, as in ) ensures reliable results. Analogous compounds have shown antiproliferative activity in medicinal chemistry research .
What protocols ensure safe laboratory handling of this compound given its toxicity profile?
Q. Safety
- Storage : 0–6°C in airtight, light-resistant containers to prevent degradation .
- PPE : Nitrile gloves, goggles, and lab coats.
- Spill management : Neutralize with 10% NaOH and dispose as hazardous waste. Work under fume hoods to avoid inhalation .
Table 1. Comparative Synthesis Parameters for Sulfanyl Acetonitrile Derivatives
Note: Methods extrapolated from structurally related compounds. Adjust parameters for this compound based on reaction monitoring (TLC/HPLC).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
